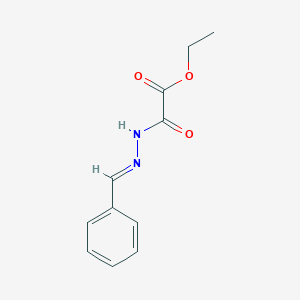

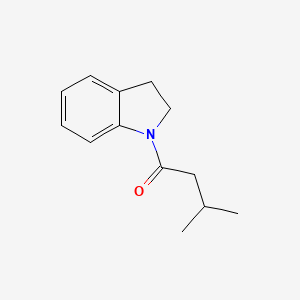

![molecular formula C16H13BrN2O2 B5560708 2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5560708.png)

2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The synthesis and characterization of 2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide involve understanding its chemical structure and the reactions involved in its formation. This compound belongs to a class of organic compounds known for their diverse chemical and physical properties, which are utilized in various chemical industries and research fields.

Synthesis Analysis

Although there is no direct synthesis available for 2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide, similar compounds have been synthesized using primary compounds like 3-fluoro-4-cyanophenol and different bromo and nitro phenol precursors through multi-step synthesis processes involving reactions such as alkylation, nitration, and Leuckart reactions. These processes are characterized by their specific conditions, such as temperature and molar ratios, to optimize yield and purity (Yang Man-li, 2008; Zhang Da-yang, 2004).

Molecular Structure Analysis

The molecular structure analysis of compounds similar to 2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide has been conducted using various techniques such as IR, 1H NMR, 13C NMR, and elemental analysis. These analytical methods help in confirming the structural assignments and understanding the molecular geometry and electronic distribution (Yonas Habtegiorghies Belay et al., 2012).

Chemical Reactions and Properties

The chemical reactions associated with acetamide derivatives often involve interactions with different reagents leading to various derivatives. These reactions include acetylation, nitration, and interactions with different functional groups, contributing to the compound's diverse chemical properties. The presence of bromo, nitro, and cyano groups in these molecules plays a significant role in their reactivity and interaction with different chemical entities (P. Rani et al., 2016).

Physical Properties Analysis

The physical properties of similar acetamide derivatives are generally characterized by their melting points, boiling points, and solubility in various solvents. These properties are crucial for understanding the compound's behavior in different physical states and conditions. The crystalline structure, including the angles and bonds between different molecular fragments, is also part of the physical property analysis (Zhu-Ping Xiao et al., 2009).

Chemical Properties Analysis

The chemical properties of 2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide derivatives include their reactivity with various chemicals, stability under different conditions, and the mechanisms of their chemical reactions. These properties are influenced by the functional groups present in the compound, such as the acetamide, bromophenoxy, and cyanomethyl groups (Deepali B Magadum, G. Yadav, 2018).

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Novel Derivatives : Acetamide derivatives, including 2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide, have been synthesized for potential applications in cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds were synthesized using multi-step reaction sequences, such as the Leuckart reaction, and characterized by IR, NMR, elemental analysis, and mass spectrum analysis (Rani, Pal, Hegde, & Hashim, 2016).

Anticancer, Anti-Inflammatory, and Analgesic Activities : Some derivatives have shown promising anticancer, anti-inflammatory, and analgesic activities. These activities were particularly noted in compounds with halogens on the aromatic ring, suggesting their potential as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Chemical and Physical Properties

Chemoselective Acetylation : Research has explored the chemoselective monoacetylation of amino groups in related compounds to synthesize intermediates for antimalarial drugs. This process involves different acyl donors and various parameters like solvent, temperature, and catalyst loading, demonstrating the compound's versatility in synthesis (Magadum & Yadav, 2018).

Enantioselective Synthesis for Medicinal Applications : Enantioselective synthesis of similar compounds has been reported, aiming to create building blocks for drugs like the β-blocker atenolol. This demonstrates the compound's potential utility in synthesizing enantiomerically pure pharmaceutical ingredients (Lund, Bøckmann, & Jacobsen, 2016).

Antimicrobial Applications

- Synthesis of Schiff Bases for Antimicrobial Activity : Schiff bases and thiazolidinone derivatives of similar compounds have been synthesized and evaluated for their antibacterial and antifungal activities, indicating potential applications in antimicrobial therapy (Fuloria, Fuloria, & Gupta, 2014).

Environmental and Analytical Applications

Study on Degradation Mechanisms : Research on the degradation of related acetaminophen compounds has provided insights into environmental treatment processes, such as the effects of halide ions on degradation mechanisms. This highlights the potential environmental implications of these compounds (Li et al., 2015).

Photocatalytic Degradation Studies : Studies on the photocatalytic degradation of similar compounds, like acetaminophen, have been conducted to understand their environmental impact and degradation pathways under different irradiation conditions (Jallouli et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2/c17-13-2-1-3-15(10-13)21-11-16(20)19-14-6-4-12(5-7-14)8-9-18/h1-7,10H,8,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOKWHPVTFBICH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[4-methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5560641.png)

![2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5560651.png)

![2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide](/img/structure/B5560669.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5560677.png)

![2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5560684.png)

![2-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5560691.png)

![3,5-dimethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560704.png)

![4-hydroxy-7-phenyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5560710.png)